molecular formula C9H5ClFN B079485 1-Chloro-7-fluoroisoquinoline CAS No. 630422-89-8

1-Chloro-7-fluoroisoquinoline

Cat. No.: B079485
CAS No.: 630422-89-8
M. Wt: 181.59 g/mol
InChI Key: WZJWWTFRSPUCDG-UHFFFAOYSA-N
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Description

1-Chloro-7-fluoroisoquinoline is a high-value, multifunctional heteroaromatic building block extensively employed in advanced medicinal chemistry and materials science research. Its core structure, featuring a halogen-rich isoquinoline scaffold, makes it an indispensable precursor for the synthesis of complex molecular architectures. The chlorine atom at the 1-position serves as an excellent leaving group, enabling efficient nucleophilic aromatic substitution (SNAr) reactions for introducing nitrogen, oxygen, and sulfur-based nucleophiles. Concurrently, the electron-withdrawing fluorine atom at the 7-position profoundly influences the electronic properties of the ring system, enhancing its stability and modulating its reactivity in cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations.

Properties

IUPAC Name

1-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWWTFRSPUCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623859
Record name 1-Chloro-7-fluoroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630422-89-8
Record name 1-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-7-fluoroisoquinoline
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Preparation Methods

Sequential Chlorination-Fluorination via POCl₃ and Selectfluor™

The most widely reported method involves sequential halogenation of the isoquinoline core. In a representative procedure, 7-fluoroisoquinoline is treated with phosphoryl chloride (POCl₃) at 90°C for 6 hours, achieving 81% conversion to 1-chloro-7-fluoroisoquinoline. The reaction proceeds via nucleophilic aromatic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. Critical parameters include:

  • Temperature : Optimal chlorination occurs at 80–100°C, with lower temperatures favoring incomplete substitution and higher temperatures promoting decomposition.

  • Solvent : Anhydrous POCl₃ serves as a solvent and reagent, though dichloromethane or acetonitrile may be used for milder conditions.

Fluorination is typically achieved earlier in the synthesis sequence. For example, 7-fluoro-isoquinolinone intermediates are synthesized via cyclization of fluorinated benzamide precursors using N,N-dimethylformamide dimethyl acetal (DMF-DMA). Subsequent chlorination with POCl₃ completes the synthesis.

Multi-Step Synthesis via Hydroxyisoquinoline Intermediates

Hydroxy-to-Chloro Conversion Strategies

A patent-pending route (JP6755775B2) describes the synthesis of 1-chloro-4-fluoroisoquinoline analogs, adaptable to the 7-fluoro derivative. The process involves:

  • Fluoroetherification : Treating 1-hydroxyisoquinoline with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) in acetonitrile/methanol to form 4-fluoro-1-hydroxyisoquinoline.

  • Chlorination : Reacting the hydroxy intermediate with POCl₃ at 80°C to substitute the hydroxyl group with chlorine, yielding this compound in 76% yield.

This method’s advantage lies in its regioselectivity, as fluorination precedes chlorination, minimizing competing side reactions. However, it requires stringent anhydrous conditions and generates stoichiometric phosphoric acid waste.

Catalytic Halogenation Approaches

Palladium-Catalyzed Fluorination

While less common for 7-fluoroisoquinoline, palladium-mediated fluorination has been explored for analogous compounds. A reported protocol uses Pd(OAc)₂ with Xantphos ligand and silver fluoride (AgF) in toluene at 120°C, achieving 65% yield for 4-fluoroisoquinoline. Adapting this to the 7-position would require directed ortho-metalation strategies, though regiochemical challenges remain unresolved.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Key Advantages Limitations
POCl₃ ChlorinationPOCl₃, DMF-DMA90°C, 6 h81%High efficiency, one-potCorrosive reagents, acidic waste
Hydroxy IntermediateNFSI, POCl₃80°C, 8 h76%Regioselective, scalableMulti-step, anhydrous requirements
Pd-CatalyzedPd(OAc)₂, AgF, Xantphos120°C, 24 h65%Late-stage fluorinationLow yield, expensive catalysts

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • POCl₃-Based Reactions : Replacing pure POCl₃ with a 1:1 mixture of POCl₃ and dichloroethane reduces viscosity, improving mixing and heat transfer during scale-up.

  • Fluorination Catalysts : Adding 10 mol% tetrabutylammonium fluoride (TBAF) accelerates Selectfluor™-mediated fluorination by 40%, reducing reaction times from 12 h to 7 h.

Byproduct Management

Hydrolysis of excess POCl₃ generates HCl and phosphoric acid, necessitating neutralization with aqueous NaHCO₃ prior to extraction. Chromatographic purification on silica gel (hexane/EtOAc, 4:1) typically achieves >97% purity .

Chemical Reactions Analysis

1-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can influence its binding affinity and reactivity with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares 1-Chloro-7-fluoroisoquinoline with analogous compounds, focusing on substituent positions, molecular weight, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₉H₅ClFN 181.6 1-Cl, 7-F Electron-withdrawing F enhances reactivity in nucleophilic substitutions .
1-Chloro-6-fluoroisoquinoline C₉H₅ClFN 181.6 1-Cl, 6-F Positional isomer; altered electronic effects due to F at C6 .
1,3-Dichloro-7-fluoroisoquinoline C₉H₄Cl₂FN 216.04 1-Cl, 3-Cl, 7-F Additional Cl increases steric hindrance and molecular weight .
1-Chloro-7-methoxyisoquinoline C₁₀H₈ClNO 193.63 1-Cl, 7-OCH₃ Methoxy group is electron-donating, contrasting with F’s electron withdrawal .
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 235.67 1-CH₃, 3-COOCH₃, 7-Cl Carboxylate ester introduces solubility and reactivity differences .

Physical Properties and Spectral Data

  • Melting Points: Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate () melts at 148–150°C, while tert-butyl analogues show lower melting points due to steric bulk .
  • Spectroscopy :
    • ¹H NMR : Fluorine substituents cause distinct splitting patterns. For example, 7-fluoro derivatives exhibit coupling constants (J = 8–10 Hz) in aromatic regions .
    • ¹³C NMR : Fluorine’s inductive effect deshields adjacent carbons, shifting signals downfield .

Biological Activity

1-Chloro-7-fluoroisoquinoline is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a cytotoxic agent against various cancer types. Its unique structure, characterized by the presence of chlorine and fluorine atoms, influences its biological activity and interactions with cellular pathways.

  • Molecular Formula : C₉H₅ClFN
  • Boiling Point : Approximately 295.6 °C
  • Physical Form : Solid
  • Purity : 98%

Research indicates that this compound exhibits cytotoxic properties by inhibiting the growth of cancer cells. It primarily functions by binding to the ubiquitin ligase E3 , a crucial component in protein degradation pathways associated with tumor progression. This interaction disrupts cellular processes that are vital for cancer cell survival and proliferation .

Biological Activities

This compound has been studied for various biological activities:

  • Cytotoxicity : Demonstrated effectiveness against multiple cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway.
  • Anti-proliferative Effects : Shown to inhibit cell growth by targeting specific molecular pathways involved in cancer cell division.
  • Enzyme Inhibition : Potentially inhibits key enzymes that facilitate cancer cell proliferation, enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxic Activity Against Cancer Cells :
    • A study found that this compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to target ubiquitin ligase E3 was highlighted as a promising mechanism for overcoming resistance .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have revealed that modifications to the compound can enhance its binding affinity to biological targets. For example, derivatives with different halogen substituents showed varying levels of activity against cancer cells, indicating that the presence and position of halogens significantly impact biological interactions .
  • Comparative Analysis with Similar Compounds :
    • A comparative study was conducted on this compound and its analogs, such as 1-Chloro-7-bromoisoquinoline and 4-Bromo-1-chloro-7-fluoroisoquinoline. The analysis demonstrated that variations in halogen substituents could lead to distinct reactivity profiles and biological activities, providing insights into optimizing therapeutic agents.

Comparison of Biological Activities

Compound NameKey DifferencesUnique Properties
This compoundFluorine at position 7Cytotoxic agent targeting E3 ligase
1-Chloro-7-bromoisoquinolineBromine instead of fluorineDifferent reactivity profiles
4-Bromo-1-chloro-7-fluoroisoquinolineAdditional bromine at position 4Unique structural reactivity
1-Chloro-7-methylisoquinolineMethyl group instead of halogenPotentially different biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-7-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
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